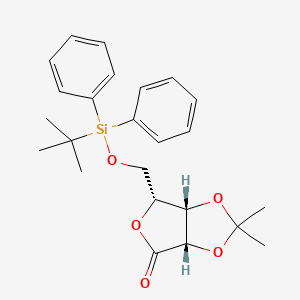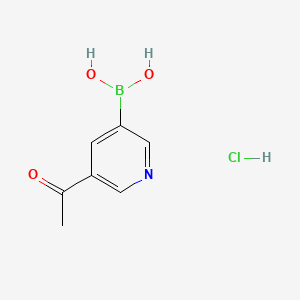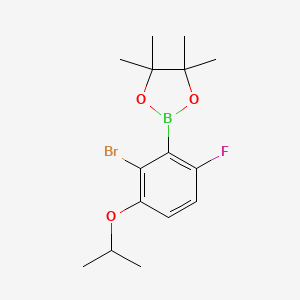![molecular formula C12H14BrN3 B14034361 1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- is a compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrrole and pyridine ring system, with a bromine atom at the 5-position and a pyrrolidinylmethyl group at the 2-position.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, followed by cyclization steps . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques like continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems under specific conditions
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- has significant applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets. For instance, it inhibits the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- can be compared with other similar compounds, such as:
7-Azaindole: Another pyrrolopyridine derivative with similar structural features but different biological activities.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring, exhibiting distinct chemical reactivity and applications
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- lies in its specific substitution pattern and its potent inhibitory effects on FGFRs, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H14BrN3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
5-bromo-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-9-4-8-5-11(16-12(8)15-7-9)6-10-2-1-3-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)/t10-/m0/s1 |
Clave InChI |
WUEGBPDZAVDURG-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](NC1)CC2=CC3=CC(=CN=C3N2)Br |
SMILES canónico |
C1CC(NC1)CC2=CC3=CC(=CN=C3N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


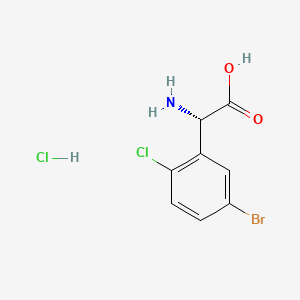
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
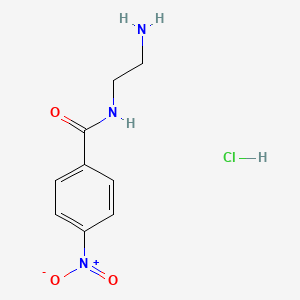
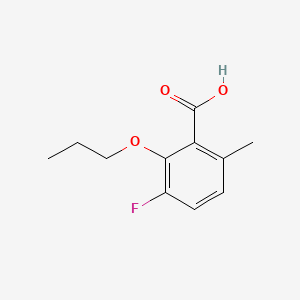
![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)
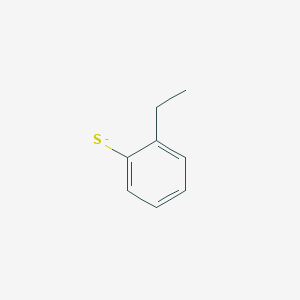
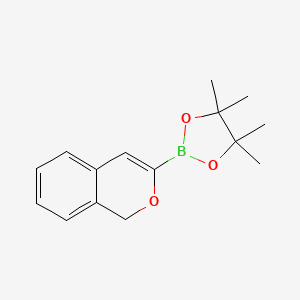
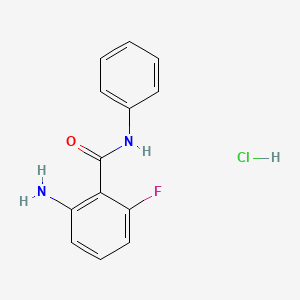
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)

